2,2-Dipentyloxirane
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Overview
Description
2,2-Dipentyloxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dipentyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity .
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes using oxygen or air. Catalysts such as silver or titanium silicalite are employed to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipentyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
2,2-Dipentyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development due to its ability to form stable intermediates.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 2,2-Dipentyloxirane involves the opening of the epoxide ring, which can occur through various pathways depending on the reaction conditions. The ring strain in the three-membered epoxide ring makes it highly reactive, allowing it to undergo nucleophilic attack easily. This reactivity is exploited in many synthetic applications to form new carbon-oxygen bonds .
Comparison with Similar Compounds
2,2-Dimethyloxirane: Another epoxide with similar reactivity but different steric properties.
2,3-Epoxybutane: A structurally similar compound with different substitution patterns on the epoxide ring
Uniqueness: 2,2-Dipentyloxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its longer alkyl chains compared to other epoxides can affect its solubility and interaction with other molecules, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
120289-64-7 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2,2-dipentyloxirane |
InChI |
InChI=1S/C12H24O/c1-3-5-7-9-12(11-13-12)10-8-6-4-2/h3-11H2,1-2H3 |
InChI Key |
AXOZWSUFOMUTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CO1)CCCCC |
Origin of Product |
United States |
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